![molecular formula C24H31ClN4O B4464182 1-(4-chlorobenzyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4464182.png)
1-(4-chlorobenzyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-piperidinecarboxamide
Overview
Description
1-(4-chlorobenzyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as BMS-214662 and is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-piperidinecarboxamide involves the inhibition of HIV-1 integrase. The compound binds to the active site of the enzyme and prevents it from catalyzing the integration of viral DNA into the host cell genome. This inhibition leads to the inhibition of viral replication and the eventual death of the infected cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorobenzyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-piperidinecarboxamide have been extensively studied in vitro. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the compound has also been shown to have anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-chlorobenzyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-piperidinecarboxamide is its potent inhibitory activity against HIV-1 integrase. This makes it a valuable tool for studying the mechanisms of viral replication and for developing new antiviral therapies. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 1-(4-chlorobenzyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-piperidinecarboxamide. One potential direction is the development of more efficient synthesis methods for the compound, which could improve its purity and yield. Another direction is the investigation of the compound's potential as an anticancer agent, as it has shown promising results in vitro. Additionally, further studies could be conducted to investigate the compound's anti-inflammatory properties and its potential for the treatment of inflammatory diseases.
Scientific Research Applications
1-(4-chlorobenzyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to be a potent inhibitor of HIV-1 integrase, which is an essential enzyme for the replication of the virus. In addition, the compound has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN4O/c1-27-14-16-29(17-15-27)23-8-6-22(7-9-23)26-24(30)20-10-12-28(13-11-20)18-19-2-4-21(25)5-3-19/h2-9,20H,10-18H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOECDDYQIDLFGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.